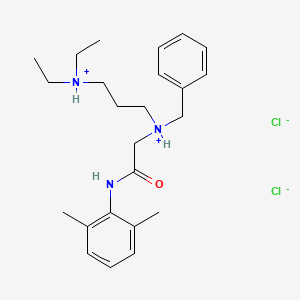
2-(Benzyl(3-(diethylamino)propyl)amino)-2',6'-acetoxylidide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzyl(3-(diethylamino)propyl)amine Intermediate: This step involves the reaction of benzyl chloride with 3-(diethylamino)propylamine under basic conditions to form the intermediate.
Acetoxylation: The intermediate is then reacted with 2’,6’-acetoxylidide in the presence of a suitable catalyst to form the final product.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines.
Aplicaciones Científicas De Investigación
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies involving neurotransmitter pathways and receptor binding assays.
Industrial Applications: It serves as an intermediate in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: A local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Known for its reduced cardiotoxicity compared to other local anesthetics.
Uniqueness
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride is unique due to its specific combination of functional groups, which impart distinct pharmacological properties and reactivity patterns. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
77966-75-7 |
|---|---|
Fórmula molecular |
C24H37Cl2N3O |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
benzyl-[3-(diethylazaniumyl)propyl]-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;dichloride |
InChI |
InChI=1S/C24H35N3O.2ClH/c1-5-26(6-2)16-11-17-27(18-22-14-8-7-9-15-22)19-23(28)25-24-20(3)12-10-13-21(24)4;;/h7-10,12-15H,5-6,11,16-19H2,1-4H3,(H,25,28);2*1H |
Clave InChI |
FJVGRUKYDSCGPG-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















